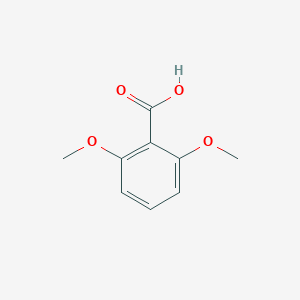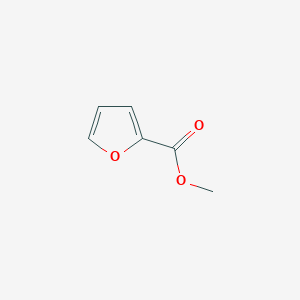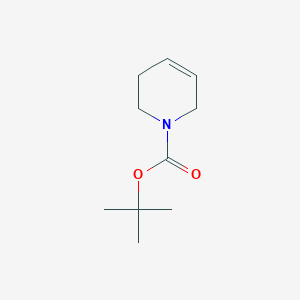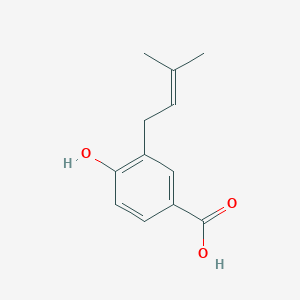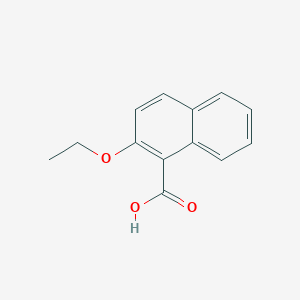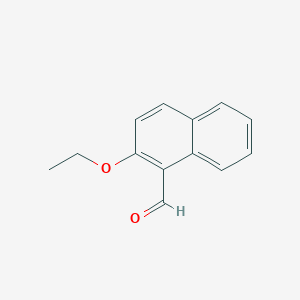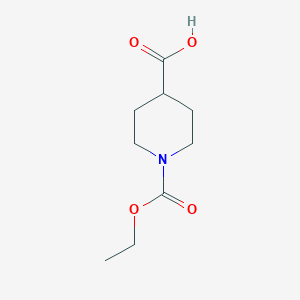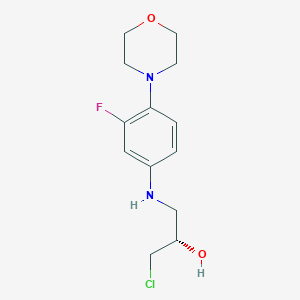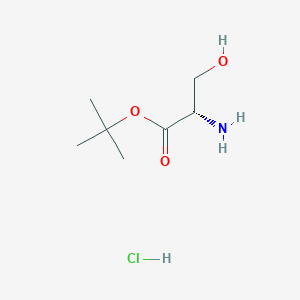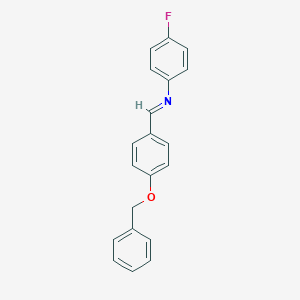
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of 217.27 .
Synthesis Analysis
The synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate involves the reaction of 1,2,3,6-tetrahydropiperidine with benzyl chloroformate in the presence of sodium bicarbonate in water . The reaction is carried out at a temperature of 20℃ for 4 hours .Molecular Structure Analysis
The InChI code for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is 1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2 . This code provides a standard way to encode the molecule’s structure .Physical And Chemical Properties Analysis
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a liquid at room temperature . The compound is soluble in water .Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
The dihydropyridine (DHP) scaffold is a cornerstone in pharmaceutical research due to its biological properties. It has been used to create a variety of drug molecules, including calcium channel blockers which are pivotal in treating cardiovascular diseases . The compound’s ability to act as an intermediate in synthesizing enantiopure DHPs is particularly valuable for developing drugs with targeted chiral properties.
Anticancer Activity
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate derivatives have shown promise in anticancer research. They have been tested for their efficacy in inhibiting urease and combating cancer cell growth, with structure-activity relationship studies providing insights into their potential as therapeutic agents .
Natural Product Synthesis
The DHP moiety is also significant in the synthesis of natural products, including alkaloids with medicinal merit. The flexibility of the DHP ring allows for the creation of complex natural product-like structures, which can lead to the discovery of new therapeutic compounds .
Anti-inflammatory Agents
Tetrahydropyridines, including the n-cbz variant, have been investigated for their anti-inflammatory properties. Research has focused on introducing various substituents onto the THP ring system to study their effects on pharmacological properties, particularly as anti-inflammatory agents .
Neuroprotective Agents
Compounds related to n-cbz-1,2,3,6-tetrahydropyridine have been used in models of neurodegenerative diseases like Parkinson’s disease. They serve as tools to understand the disease mechanism and as potential leads for developing neuroprotective drugs .
Amide Bond Formation
The compound has been utilized in the one-pot synthesis of amides from protected amines under mild conditions. This is crucial since amide bonds are fundamental in peptides and many biologically active compounds. The method offers a promising approach for facile amidation, which is a key step in the synthesis of various pharmaceuticals .
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYQRWNOXUYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466527 | |
| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
66207-23-6 | |
| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

